REACTION_SMILES
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[C:21](=[O:22])([O-:23])[O-:24].[CH3:19][I:20].[CH3:1][S:2](=[O:3])(=[O:4])[NH:5][c:6]1[cH:7][c:8]([C:9](=[O:10])[O:11][CH3:12])[cH:13][c:14]([N+:16](=[O:17])[O-:18])[cH:15]1.[CH3:27][C:28](=[O:29])[CH3:30].[K+:25].[K+:26]>>[CH3:1][S:2](=[O:3])(=[O:4])[N:5]([c:6]1[cH:7][c:8]([C:9](=[O:10])[O:11][CH3:12])[cH:13][c:14]([N+:16](=[O:17])[O-:18])[cH:15]1)[CH3:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(NS(C)(=O)=O)cc([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(N(C)S(C)(=O)=O)cc([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |